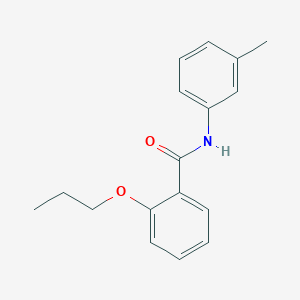![molecular formula C19H22N2O3 B268812 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268812.png)
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPAPA and has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The exact mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its ability to exhibit a range of biochemical and physiological effects. This makes it a promising candidate for use in various laboratory experiments. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One potential area of research is the use of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the development of new synthetic methods for the compound, which could lead to the production of more potent and effective derivatives. Additionally, the compound could be further studied to better understand its mechanism of action and its potential applications in various laboratory experiments.
Synthesis Methods
The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. This is then reacted with propylamine to obtain N-propyl-2-methylphenylacetamide, which is further reacted with phosgene to form 3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide.
Scientific Research Applications
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. The compound has been shown to have potential applications in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
3-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-11-20-19(23)15-8-6-9-16(12-15)21-18(22)13-24-17-10-5-4-7-14(17)2/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
VAULFQFGUWYJHF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)